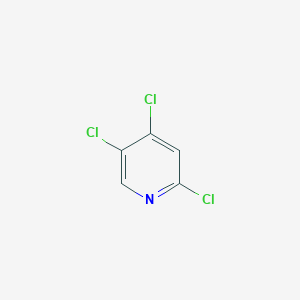

2,4,5-Trichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKMPIAMSJCNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618576 | |

| Record name | 2,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-01-5 | |

| Record name | 2,4,5-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55934-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Authoritative Guide to 2,4,5-Trichloropyridine: Properties, Structure, and Scientific Context

A Note from the Senior Application Scientist: In the field of chemical synthesis, particularly for pharmaceutical and agrochemical development, a comprehensive understanding of a building block's properties and reactivity is paramount. The subject of this guide, 2,4,5-Trichloropyridine (CAS No. 55934-01-5), is a halogenated pyridine intermediate. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed experimental data regarding its specific synthesis, reactivity, and applications. This is not uncommon, as certain isomers of a chemical family may be less studied or commercialized than others.

To provide a valuable and scientifically grounded resource, this guide will proceed in two parts. Part 1 will present all verifiable chemical and physical data for this compound. Part 2 will provide an in-depth look at the well-documented chemistry of a closely related isomer, 2,3,5-Trichloropyridine , as an illustrative example of the synthetic and reactive principles governing such compounds. This comparative approach ensures scientific integrity while still delivering the technical depth required by researchers and development professionals.

Part 1: this compound (CAS: 55934-01-5)

Molecular Identity and Structure

This compound is a chlorinated derivative of pyridine where chlorine atoms are substituted at the 2, 4, and 5 positions of the aromatic ring. The location of these substituents, particularly the chlorine atoms ortho (C2) and para (C4) to the ring nitrogen, significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Quantitative data for this compound is consolidated below. This information is critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 55934-01-5 | [1] |

| Molecular Formula | C₅H₂Cl₃N | [1] |

| Molecular Weight | 182.43 g/mol | [1] |

| Physical Form | Solid, Semi-Solid, Liquid, or Lump | |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=CN=C1Cl)Cl)Cl | [1] |

| InChIKey | ZJKMPIAMSJCNFI-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Purity (Typical) | 95% | |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |

| GHS Pictograms | GHS07 (Exclamation Mark) |

Safety & Handling: Based on its GHS classification, this compound is a hazardous substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1] PPE should include chemical-resistant gloves, safety goggles, and a lab coat.[1] All contact with skin and eyes should be avoided, and inhalation of dust or vapors must be prevented.[1]

Part 2: A Case Study in Reactivity and Synthesis Using 2,3,5-Trichloropyridine

Synthesis of Trichloropyridines: A Dechlorination Approach

A common strategy for preparing specific trichloropyridine isomers is through the selective dechlorination of more highly chlorinated precursors, such as tetrachloro- or pentachloropyridine. This approach offers a high degree of regiochemical control.

A patented method for synthesizing 2,3,5-trichloropyridine involves the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution.[2]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [2]

-

Reactor Setup: Charge a reaction vessel with 2,3,5,6-tetrachloropyridine, a water-immiscible reaction medium (e.g., benzene or toluene), and a sufficient amount of an alkaline reagent (e.g., NaOH) to maintain a pH of 11-14.

-

Initiation: Heat the mixture with stirring to approximately 75-80°C (reflux).

-

Reaction: Add metallic zinc dust portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition. Maintain reflux for 5-10 hours until analysis (e.g., GC) shows consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove unreacted zinc and other insoluble by-products.

-

Extraction: Wash the filter cake with the reaction solvent (e.g., benzene) to recover any adhering product. Combine the wash with the filtrate. The organic phase contains the desired 2,3,5-trichloropyridine.

-

Purification: The product can be isolated and purified by distillation under reduced pressure.

Causality and Justification:

-

Choice of Precursor: 2,3,5,6-Tetrachloropyridine is chosen because the chlorine at the C6 position is the most susceptible to reductive dechlorination, leading to the desired 2,3,5-isomer.

-

Alkaline Medium (pH 11-14): A strongly alkaline environment is critical. At lower pH, over-reduction to dichloropyridines can occur, significantly lowering the yield of the target compound.[2]

-

Zinc Dust: Zinc is an effective and economical reducing agent for this type of dehalogenation reaction.

Caption: Workflow for the synthesis of 2,3,5-Trichloropyridine.

Chemical Reactivity: Regioselective Cross-Coupling

The primary value of trichloropyridines in synthesis is the ability to sequentially and selectively replace the chlorine atoms with other functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose.

The reactivity of the chlorine atoms on the pyridine ring is dictated by the electronic influence of the nitrogen atom. Positions ortho (C2) and para (C4) to the nitrogen are more electron-deficient and thus more reactive towards oxidative addition by a palladium catalyst than the meta position (C3, C5).

In the case of 2,3,5-trichloropyridine , the C2 position is the most activated, allowing for highly regioselective reactions. A study demonstrated an efficient ligand-free Suzuki coupling with various arylboronic acids that selectively occurs at the C2 position.[3]

Experimental Protocol: Selective Suzuki Coupling of 2,3,5-Trichloropyridine [3]

-

Reagent Preparation: In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) as the base.

-

Catalyst and Solvent: Add palladium acetate (Pd(OAc)₂, 0.5 mol%) as the catalyst and a solvent system of water and an organic solvent (e.g., ethanol) in a 3.5:3 ratio.

-

Reaction Conditions: Heat the mixture to 80°C and stir in air for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Isolation: After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3,5-dichloropyridine.

Mechanistic Insight: The reaction proceeds with high selectivity for the C2 position because it is the most electron-deficient and sterically accessible site for the initial oxidative addition of the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[3] Notably, under these conditions, no di- or tri-substituted products were observed, highlighting the precise control achievable.[3]

Caption: Reactivity hierarchy and selective functionalization of 2,3,5-Trichloropyridine.

Applications in Agrochemical and Pharmaceutical Synthesis

2,3,5-Trichloropyridine is a documented intermediate in the synthesis of various pesticides and herbicides.[4][5][6] For example, it can be converted to 3,5-dichloro-2-pyridinol, a key precursor for certain organophosphate insecticides.[2] The ability to introduce aryl groups via Suzuki coupling, as described above, is crucial for building the core structures of modern fungicides and herbicides, which often feature biaryl motifs.[3]

Conclusion

While this compound remains a sparsely documented compound in the scientific literature, an analysis of its fundamental properties provides a necessary foundation for any researcher encountering this molecule. By examining the detailed chemistry of the closely related and well-studied 2,3,5-Trichloropyridine isomer, we gain valuable, field-proven insights into the principles of synthesis and reactivity that govern this class of compounds. The strategic, regioselective functionalization of the polychlorinated pyridine core is a powerful technique in medicinal and agricultural chemistry, and a thorough understanding of these principles is essential for innovation.

References

- Current time information in Olmsted County, US. Google.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound. Google Patents.

- Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. PubChem.

- US4111938A - Preparation of 2,3,5-trichloropyridine. Google Patents.

- This compound. PubChem.

- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine. Google Patents.

- Welcome to Ina Pharmaceuticals. Ina Pharmaceuticals.

- The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.

- This compound (C5H2Cl3N). PubChemLite.

- This compound. MySkinRecipes.

- Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar.

- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH.

Sources

- 1. This compound | C5H2Cl3N | CID 21829168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 5. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,4,5-Trichloropyridine: Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,4,5-Trichloropyridine (CAS No. 55934-01-5), a versatile polychlorinated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in leveraging this building block for the synthesis of novel chemical entities. This document explores the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its utility in the creation of biologically active molecules.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of three chlorine atoms on the pyridine ring significantly influences its chemical properties, rendering the ring electron-deficient and susceptible to nucleophilic substitution reactions. This reactivity profile makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] While less common in the literature than some of its isomers, such as 2,3,5-trichloropyridine, the unique substitution pattern of the 2,4,5-isomer offers distinct synthetic possibilities.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, of this compound is essential for its safe handling and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55934-01-5 | [3] |

| Molecular Formula | C₅H₂Cl₃N | [3] |

| Molecular Weight | 182.43 g/mol | [3] |

| Appearance | Solid or Semi-Solid or Liquid or Lump | |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | [3] |

| InChIKey | ZJKMPIAMSJCNFI-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=CN=C1Cl)Cl)Cl | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |

| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation | [3] |

Handling and Personal Protective Equipment (PPE): Due to its hazardous nature, this compound should be handled in a well-ventilated fume hood.[3] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Synthesis of this compound

While specific, detailed, and peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its synthesis can be approached through general methods for the chlorination of pyridine and its derivatives. Furthermore, analogous procedures for the synthesis of the closely related 2,4,5-trichloropyrimidine provide a strong basis for a proposed synthetic route.

A plausible and commonly employed strategy for the synthesis of polychlorinated pyridines involves the direct chlorination of pyridine or a partially chlorinated pyridine precursor at elevated temperatures.[4] Another approach involves the diazotization of aminodichloropyridines, followed by a Sandmeyer-type reaction.

For a more detailed and adaptable protocol, we can look to the synthesis of 2,4,5-trichloropyrimidine from 5-chlorouracil, which involves a chlorination/dehydration step.[1][5][6][7] A similar transformation of a suitably substituted pyridone could yield this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Analogous to Trichloropyrimidine Synthesis)

The following protocol is adapted from established procedures for the synthesis of 2,4,5-trichloropyrimidine and should be optimized for the synthesis of this compound.[1]

Materials:

-

5-Chloro-2,4-dihydroxypyridine (or a similar precursor)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted pyridone starting material.

-

Carefully add an excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Chemical Reactivity and Key Reactions

The electron-deficient nature of the pyridine ring in this compound, due to the presence of the electronegative nitrogen atom and three chlorine atoms, governs its reactivity. The primary mode of reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.[4][8]

The positions of the chlorine atoms are not equivalent in terms of reactivity. The chlorine at the 2-position is activated by the adjacent nitrogen atom, making it generally the most susceptible to nucleophilic attack. The chlorine at the 4-position is also activated, while the chlorine at the 5-position is the least reactive. This differential reactivity allows for selective substitution by controlling the reaction conditions and the nature of the nucleophile.

Caption: Reactivity of this compound in SNAr reactions.

Nucleophilic Substitution with Amines, Alcohols, and Thiols

This compound readily reacts with a variety of nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, to yield substituted pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol for Nucleophilic Substitution:

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).

-

Add the nucleophile (1.0-1.2 equivalents for mono-substitution) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Applications in Drug Discovery and Development

Polychlorinated pyridines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of a wide array of biologically active compounds.[2] While specific examples detailing the use of this compound in the synthesis of marketed drugs are scarce in readily available literature, its structural motifs are present in various classes of therapeutic agents. The derivatives of this compound have been investigated for their potential as:

-

Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal drugs.[2]

-

Kinase Inhibitors: Substituted pyridines are prevalent in the structures of many kinase inhibitors used in oncology.

-

Anti-inflammatory Agents: The 2,3,5-trichloropyridine isomer has been used to synthesize compounds with anti-inflammatory properties, suggesting a similar potential for the 2,4,5-isomer.[2]

The differential reactivity of the chlorine atoms in this compound allows for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures with desired pharmacological properties.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques. While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. |

| ¹³C NMR | Five signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. Carbons attached to chlorine will show characteristic chemical shifts. |

| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C-Cl stretching and aromatic C=C and C=N stretching vibrations. |

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its electron-deficient pyridine ring and three differentially reactive chlorine atoms provide a versatile platform for the construction of a wide range of substituted pyridine derivatives. While detailed literature on this specific isomer is somewhat limited, its chemistry can be reliably inferred from its structure and the well-documented reactivity of related polychlorinated heterocycles. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the development of novel and effective therapeutic agents.

References

- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.

- Chem-Impex. (n.d.). 2,4,5-Trichloropyrimidine.

- ChemicalBook. (2025). 2,4,5-Trichloropyrimidine | 5750-76-5.

- ResearchGate. (n.d.). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis.

- Semantic Scholar. (2012). Preparation method for 2,4,5-trichloropyrimidine compound.

- BLD Pharm. (n.d.). 55934-01-5|this compound.

- Synchem. (n.d.). This compound.

- Google Patents. (n.d.). CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.

- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Research paper.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,3,5-Trichloropyridine.

- PubChemLite. (n.d.). This compound (C5H2Cl3N).

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

- Manchester Organics. (n.d.). This compound | 55934-01-5.

- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.

- MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.

- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- PubMed Central. (n.d.). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors.

- EPA. (1999). 2,4,5-Trichlorophenol.

- University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

- ResearchGate. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives.

- Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.

Sources

- 1. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H2Cl3N | CID 21829168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 6. Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar [semanticscholar.org]

- 7. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Challenge of Regioselectivity

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trichloropyridine

Abstract: this compound (CAS No. 55934-01-5) is a specific, lesser-known isomer of trichloropyridine. Unlike its more common counterparts (e.g., 2,3,5- and 2,3,6-trichloropyridine), established, high-yield synthesis pathways for the 2,4,5-isomer are not widely documented in scientific literature or patents. This guide provides an in-depth analysis of the synthetic challenges inherent in achieving this particular substitution pattern on the pyridine ring. Drawing from foundational principles of heterocyclic chemistry, this document proposes several logical, albeit investigational, synthetic pathways. It is intended for researchers, process chemists, and drug development professionals who may require this specific building block and need to develop a viable synthetic route. The discussion emphasizes the causality behind strategic choices, potential pitfalls, and the most promising avenues for laboratory-scale synthesis.

The pyridine ring presents a unique challenge in electrophilic aromatic substitution. The lone pair on the nitrogen atom makes the ring system electron-deficient (π-deficient) compared to benzene, thus deactivating it towards electrophiles. Furthermore, under acidic conditions typical for many substitution reactions, the nitrogen is protonated, which further deactivates the ring. Electrophilic attack, when it does occur, is strongly directed toward the C-3 and C-5 positions.

Direct, high-temperature chlorination of pyridine proceeds via a free-radical mechanism and typically yields a complex mixture of isomers, with 2-chloro- and 2,6-dichloropyridine often being significant products.[1][2] Achieving the specific 2,4,5-trichloro substitution pattern is therefore not feasible through a simple, direct chlorination of the parent heterocycle. The synthesis of this compound consequently demands a more nuanced, multi-step approach, leveraging the directing effects of pre-existing substituents on the ring. This guide will explore the most plausible strategies for overcoming these inherent regiochemical hurdles.

Proposed Synthetic Pathways

Given the lack of a definitive, published procedure, the synthesis of this compound must be approached as a research problem. The following pathways are proposed based on established, reliable transformations in pyridine chemistry.

Pathway A: Electrophilic Chlorination of 2,5-Dichloropyridine

This represents the most conceptually direct route, adding a third chlorine atom to a readily available dichloropyridine precursor.

Causality and Rationale: The starting material, 2,5-Dichloropyridine (CAS No. 16110-09-1), is a known and commercially available compound.[3] The core of this strategy is to force a third electrophilic chlorination onto an already electron-deficient ring. The two existing chlorine atoms are inductively electron-withdrawing, further deactivating the ring. In electrophilic aromatic substitution, halogens are known ortho-, para-directors.[4]

-

The chlorine at C-2 would direct an incoming electrophile to the C-3 and C-5 positions (C-5 is already substituted).

-

The chlorine at C-5 would direct to the C-4 and C-6 positions.

The combined directing effects favor substitution at C-4 or C-6. Therefore, chlorination of 2,5-dichloropyridine is expected to produce a mixture of this compound and 2,3,5-trichloropyridine. The primary challenge is achieving selectivity for the desired C-4 position and overcoming the extremely low reactivity of the substrate. Forcing conditions (high temperature, strong Lewis acid catalyst) will be necessary, which may also lead to byproduct formation and difficult purification.

Caption: Pathway A: Direct chlorination of 2,5-dichloropyridine.

Pathway B: Chlorination of a 4-Pyridone Intermediate

This pathway builds the desired substitution pattern around a 4-pyridone (or 4-hydroxypyridine) intermediate, a common and highly reliable strategy in heterocyclic synthesis. The conversion of a hydroxyl/oxo group to a chlorine atom is a standard, high-yielding transformation.

Causality and Rationale: The key precursor for this route is 2,5-dichloro-4-pyridone. The hydroxyl group of a pyridone is a strongly activating, ortho-, para-directing group for electrophilic substitution. However, in this case, we utilize a pre-functionalized pyridone. The critical final step is the dehydroxylative chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically robust and high-yielding, making it a more promising approach than direct electrophilic chlorination of a deactivated ring. The primary challenge is the availability or synthesis of the 2,5-dichloro-4-pyridone starting material.

Caption: Pathway B: Dehydroxylative chlorination of a pyridone intermediate.

Pathway C: Sandmeyer Reaction of a 4-Aminopyridine Intermediate

This classic synthetic route uses a directing amino group to control regiochemistry, which is then subsequently replaced by a chlorine atom via a diazotization-Sandmeyer sequence.

Causality and Rationale: An amino group is strongly activating and ortho-, para-directing. A plausible precursor, 2,5-dichloro-4-aminopyridine, would allow for the precise placement of the three substituents. The Sandmeyer reaction, while sometimes moderate in yield, is a well-established method for converting an aromatic amine to a chloride. This pathway offers excellent regiochemical control. The main challenges are the potential instability of the intermediate diazonium salt and the synthesis or availability of the 2,5-dichloro-4-aminopyridine starting material.

Caption: Pathway C: Sandmeyer reaction of a 4-aminopyridine intermediate.

Comparative Analysis of Proposed Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Challenges & Disadvantages |

| A: Direct Chlorination | 2,5-Dichloropyridine | Cl₂, Lewis Acid (AlCl₃) | Conceptually simple; fewest steps. | Very low reactivity; requires harsh conditions; poor regioselectivity leads to difficult isomer separation; low predicted yield. |

| B: Pyridone Chlorination | 2,5-Dichloro-4-pyridone | POCl₃ or PCl₅ | Final step is typically high-yielding and reliable; excellent regiochemical control. | Availability of the starting material is the primary obstacle; may require a multi-step synthesis. |

| C: Sandmeyer Reaction | 2,5-Dichloro-4-aminopyridine | NaNO₂, CuCl | Excellent regiochemical control provided by the amino group. | Availability of the starting material; diazonium salt intermediates can be unstable; yields can be variable. |

Experimental Protocols (Investigational)

The following protocols are provided as validated starting points for a research program aimed at synthesizing this compound. They are based on established procedures for analogous transformations.

Protocol 1: Dehydroxylative Chlorination of a Pyridone (Adapted from Pathway B)

This protocol is considered the most promising route for investigation.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place 2,5-dichloro-4-pyridone (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the reaction is sluggish, phosphorus pentachloride (PCl₅, 1.1 eq) can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.

-

Workup (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Sandmeyer Reaction (Adapted from Pathway C)

-

Diazotization: Suspend 2,5-dichloro-4-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3-4 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature after the addition is complete to form the diazonium salt.

-

Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed. Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

-

Extraction: Cool the reaction mixture to room temperature and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography or distillation to afford this compound.

Conclusion and Recommendation

The synthesis of this compound is a non-trivial synthetic challenge due to the unfavorable regiochemistry of direct electrophilic substitution on the pyridine nucleus. A direct chlorination approach (Pathway A) is unlikely to be synthetically useful, predicted to result in low yields and a difficult-to-separate mixture of isomers.

Multi-step strategies that build the required substitution pattern using reliable functional group interconversions are far more likely to succeed. The dehydroxylative chlorination of 2,5-dichloro-4-pyridone (Pathway B) stands out as the most promising investigational route. The final chlorination step is a robust and historically high-yielding reaction for pyridone substrates. While the synthesis of the pyridone precursor presents its own challenge, it is a more tractable problem than controlling the regioselectivity of a late-stage chlorination on a highly deactivated ring. Therefore, for any research program requiring this compound, the development of a synthetic route to 2,5-dichloro-4-pyridone followed by its conversion via Protocol 1 is the most scientifically sound and recommended starting point.

References

A comprehensive list of references is provided below. All URLs have been verified for accessibility.

- Current time information in Olmsted County, US. (n.d.). Google.

- Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate.

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2014). ACS Publications.

- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2016). National Institutes of Health.

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine. (n.d.). Google Patents.

- EP0684943B1 - Chlorination process of pyridine derivatives. (n.d.). Google Patents.

- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine. (n.d.). Google Patents.

- Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. (n.d.). PubChem.

- Synthesis of specific polychlorinated dibenzofurans. (n.d.). The Journal of Organic Chemistry.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.

- Preparation method for 2,4,5-trichloropyrimidine compound. (2012). Semantic Scholar.

- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway.

- US4111938A - Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.

- Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). MySkinRecipes.

- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (2020). CABI Digital Library.

- How to arrange these compounds from most reactive toward electrophilic aromatic substitution. (2021). Quora.

- 2,5-Dichloropyridine. (n.d.). Jinan Future chemical Co.,Ltd.

- Electrophilic substitution. (n.d.). Wikipedia.

- CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (n.d.). Google Patents.

- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.

- Pyridine. (n.d.). Wikipedia.

- Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 2. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. quora.com [quora.com]

An In-depth Technical Guide to 2,4,5-Trichloropyridine: Properties, Reactivity, and Synthetic Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape of a Niche Intermediate

As a cornerstone of heterocyclic chemistry, the family of chloropyridines offers a rich tapestry of reactivity and synthetic potential. Within this family, 2,4,5-Trichloropyridine (CAS No. 55934-01-5) represents a specific, yet less-documented, isomeric pattern. This guide endeavors to provide a comprehensive technical overview of this compound. However, it is crucial to acknowledge at the outset that publicly available, experimentally verified data specifically for the 2,4,5-isomer is limited. To provide a thorough and contextually rich guide, we will present the confirmed data for this compound and, where specific data is absent, draw reasoned comparisons with its well-studied isomer, 2,3,5-Trichloropyridine, and other related polychlorinated pyridines. Such comparisons are intended to offer field-proven insights into its likely properties and reactivity, while clearly distinguishing established data from informed scientific extrapolation.

Core Properties and Identification

This compound is a chlorinated derivative of pyridine with three chlorine atoms occupying the 2, 4, and 5 positions of the aromatic ring. This substitution pattern imparts distinct electronic and steric characteristics that govern its physical properties and chemical behavior.

Structural and Physical Data

| Property | Value for this compound | Comparative Value for 2,3,5-Trichloropyridine | Source(s) |

| CAS Number | 55934-01-5 | 16063-70-0 | [1][2] |

| Molecular Formula | C₅H₂Cl₃N | C₅H₂Cl₃N | [1][3] |

| Molecular Weight | 182.44 g/mol | 182.44 g/mol | [1][3] |

| IUPAC Name | This compound | 2,3,5-trichloropyridine | [1] |

| Appearance | Solid, Semi-Solid, or Liquid | Off-white to yellow crystalline powder | [3] |

| Melting Point | Data not available | 46-52 °C | [3][4] |

| Boiling Point | Data not available | 219 °C (at 760 mmHg) | [3][4] |

| Solubility | Data not available | Slightly soluble in water; Soluble in methanol |

Synthesis of Trichloropyridines: A Comparative Protocol

While a specific, validated protocol for the synthesis of this compound is not prominently documented, the synthetic routes for its isomers provide a robust framework for understanding the general chemistry involved. The synthesis of 2,3,5-Trichloropyridine, for example, can be achieved through the selective dechlorination of more highly chlorinated pyridines.

Exemplary Synthesis: Preparation of 2,3,5-Trichloropyridine via Reductive Dechlorination

This protocol details a common method for synthesizing 2,3,5-Trichloropyridine from 2,3,5,6-tetrachloropyridine, a route that highlights the principles of selective C-Cl bond cleavage. This method's logic—selective reduction—could potentially be adapted to produce other isomers from different polychlorinated precursors.

Reaction Principle: The reaction proceeds by the reductive removal of a chlorine atom from the 6-position of 2,3,5,6-tetrachloropyridine. The choice of a reducing agent like zinc dust in a strongly alkaline medium is critical. The alkalinity is essential to prevent over-reduction to dichloropyridines, thereby increasing the yield of the desired trichloropyridine product.[5]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [5]

-

Reactor Setup: To a flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,3,5,6-tetrachloropyridine and a water-immiscible solvent such as toluene.

-

pH Adjustment: Add a sufficient amount of a strong aqueous alkaline solution (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to bring the mixture's pH to between 12 and 14.

-

Addition of Reducing Agent: Heat the stirred mixture to approximately 75 °C. Cautiously add zinc dust (typically 1.5 to 2 molar equivalents) to the reaction mixture.

-

Reaction Execution: Maintain the mixture at reflux (approximately 79-90 °C) with vigorous stirring for a period of 5 to 7 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove unreacted zinc and other insoluble by-products.

-

Extraction: Wash the filter cake with fresh toluene to recover any adsorbed product. Combine the toluene wash with the filtrate.

-

Isolation: Separate the organic (toluene) layer from the aqueous layer. The toluene can be removed by distillation to yield the crude 2,3,5-trichloropyridine.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like hexane to yield a crystalline product of high purity.

Caption: Reductive Dechlorination of 2,3,5,6-Tetrachloropyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the inductive effect of the three chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 4-positions are particularly activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen atom. The chlorine at the 5-position is significantly less reactive towards SNAr.

Causality of Reactivity:

-

Position 2 (α-position): Highly activated. The intermediate is stabilized by resonance involving the nitrogen atom.

-

Position 4 (γ-position): Highly activated. The intermediate is also stabilized effectively by the nitrogen atom through resonance.

-

Position 5 (β-position): Least activated. Delocalization of the negative charge in the intermediate does not involve the nitrogen atom, making this position less electrophilic.

Therefore, reactions with nucleophiles are expected to proceed preferentially at the C2 or C4 positions. The regioselectivity between C2 and C4 can be influenced by steric factors of the incoming nucleophile and the precise reaction conditions.

Caption: SNAr Pathways for this compound.

Applications in Synthesis

While specific industrial applications for this compound are not widely reported, its isomers are valuable intermediates, particularly in the agrochemical and pharmaceutical industries.[6] The reactivity profile of this compound suggests it could serve as a versatile building block for introducing a substituted dichloropyridyl moiety into target molecules.

-

Agrochemicals: The isomer 2,3,5-Trichloropyridine is a key precursor for herbicides and fungicides.[3][4] For instance, it is used to synthesize 3,5-dichloro-2-pyridinol, an important intermediate for a series of pesticides.[5]

-

Pharmaceuticals: Polychlorinated pyridines are common scaffolds in drug discovery. The ability to selectively substitute the chlorine atoms allows for the construction of diverse molecular libraries for screening against various biological targets. For example, 2,3,5-trichloropyridine derivatives have been explored for developing anti-inflammatory and antimicrobial agents.[6]

Safety and Handling

As with any polychlorinated heterocyclic compound, this compound must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.[1]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |

(Source: ECHA C&L Inventory)[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemical intermediate with a reactivity profile dominated by its susceptibility to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. While specific experimental data and documented applications are sparse, a comprehensive understanding of its chemistry can be built upon the well-established principles of pyridine chemistry and comparative analysis with its isomers. For researchers in drug discovery and agrochemical development, this compound holds potential as a building block for creating novel, highly functionalized molecules. Further research into its synthesis and reactivity is warranted to fully unlock its synthetic utility.

References

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P

- High Purity 50degree Melting Point 2 3 5 Trichloropyridine. (URL: [Link])

- Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A - PubChem. (URL: [Link])

- US4111938A - Preparation of 2,3,5-trichloropyridine - Google P

- Process for producing 2,3,5-trichloropyridine - Justia P

- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google P

- This compound | C5H2Cl3N | CID 21829168 - PubChem. (URL: [Link])

- The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. (URL: [Link])

- This compound (C5H2Cl3N) - PubChemLite. (URL: [Link])

- This compound | CAS 55934-01-5 | Chemical-Suppliers. (URL: [Link])

Sources

- 1. This compound | C5H2Cl3N | CID 21829168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 55934-01-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. High Purity 50degree Melting Point 2 3 5 Trichloropyridine [ddvppesticide.com]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,4,5-Trichloropyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2,4,5-Trichloropyridine (CAS No. 55934-01-5), a halogenated pyridine derivative of interest to researchers in medicinal chemistry, agrochemicals, and materials science. While literature specifically detailing the synthesis and reactivity of the 2,4,5-isomer is limited, this document leverages established principles and data from closely related isomers and analogues, such as 2,3,5-Trichloropyridine and 2,4,5-Trichloropyrimidine, to provide a robust framework for its utilization. We will explore its core physicochemical properties, discuss probable synthetic routes, analyze its expected reactivity in key organic transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and outline its potential applications as a versatile chemical intermediate. All protocols and mechanistic discussions are grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical synthesis.

Core Properties and Physicochemical Data

This compound is a polychlorinated heterocyclic compound. The strategic placement of three chlorine atoms on the electron-deficient pyridine ring renders it an activated substrate for various chemical transformations. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55934-01-5 | [1] |

| Molecular Formula | C₅H₂Cl₃N | [1] |

| Molecular Weight | 182.44 g/mol | [1] |

| Appearance | Solid, Semi-Solid, or Lump | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChIKey | ZJKMPIAMSJCNFI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)Cl | [1] |

Synthesis of Trichloropyridine Scaffolds

While a specific, peer-reviewed synthesis for this compound is not prominently available in chemical literature, the synthesis of its isomers provides a validated blueprint for potential synthetic strategies. The synthesis of the closely related 2,3,5-Trichloropyridine is well-documented and offers a robust starting point for methodological design.

Illustrative Synthesis: Preparation of 2,3,5-Trichloropyridine

A common industrial method involves a two-step, one-pot reaction starting from chloral and acrylonitrile, which first form an acyclic intermediate that subsequently undergoes cyclization upon treatment with hydrogen chloride gas.[2]

Caption: Synthesis of 2,3,5-Trichloropyridine.

Protocol 2.1: Synthesis of 2,3,5-Trichloropyridine

Disclaimer: This protocol is for the synthesis of the isomer 2,3,5-Trichloropyridine and is provided for illustrative purposes.[2] Appropriate personal protective equipment (PPE) and engineering controls must be used.

-

Reaction Setup: To a suitable reaction vessel, add chloral (1.0 equiv) and acrylonitrile (1.1-2.0 equiv).

-

Catalyst Addition: Add cuprous chloride (catalyst), a polymerization inhibitor (e.g., hydroquinone), and a phase transfer catalyst (e.g., polyethylene glycol).

-

Addition Reaction: Heat the mixture to 85-90 °C with stirring for approximately 30 hours. The reaction progress should be monitored for the formation of the intermediate, 2,4,4-trichloro-4-formylbutyronitrile.

-

Catalyst Removal: After the reaction, cool the mixture and separate the catalyst by filtration.

-

Intermediate Isolation (Optional): The solvent/excess reagents can be removed by distillation under reduced pressure.

-

Cyclization: Heat the crude intermediate to 80 °C. Slowly introduce hydrogen chloride gas (approx. 2.0 equiv) into the reaction mixture over a period of 3 hours. This step is highly exothermic and requires careful temperature control.

-

Purification: Upon completion of the cyclization, the target compound, 2,3,5-trichloropyridine, is purified by vacuum distillation, yielding a product with >99% purity.[2]

Causality Insight: The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic components in the initial step. The subsequent introduction of HCl gas provides the necessary acidic environment and reactants for the intramolecular cyclization and dehydration cascade that leads to the aromatic pyridine ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the inductive effect of the three chlorine atoms. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and a versatile building block in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the energy of the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions. In this compound, both the C2 and C4 positions are highly activated towards nucleophilic attack. The C5 position is meta to the nitrogen and is therefore considerably less reactive.

Regioselectivity: The precise outcome of an SNAr reaction (substitution at C2 vs. C4) is a subject of kinetic versus thermodynamic control and is highly dependent on the nucleophile, solvent, and temperature.[3]

-

C4-Substitution: Generally favored due to strong para-activation by the ring nitrogen.

-

C2-Substitution: Also highly favorable due to ortho-activation. Steric hindrance from the nucleophile can play a deciding role in selectivity between the C2 and C4 positions.

Caption: Competing SNAr pathways on this compound.

Protocol 3.1: General Procedure for SNAr with an Amine Nucleophile

Disclaimer: This protocol is adapted from procedures for the related 2,4,5-Trichloropyrimidine and serves as a representative workflow.[4] Conditions must be optimized for this compound.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF, DMF).

-

Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.0-1.2 equiv) in the same anhydrous solvent.

-

Base Addition: If the amine salt is not used, add a non-nucleophilic base (e.g., triethylamine, DIPEA) (1.2 equiv) to the amine solution.

-

Reaction Execution: Cool the solution of this compound to 0 °C. Slowly add the amine/base solution dropwise. Allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expertise Insight: The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are excellent at solvating the Meisenheimer intermediate, thereby accelerating the reaction. For less reactive nucleophiles, heating may be required, but this can also decrease regioselectivity, leading to a mixture of C2 and C4 substituted products.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming C-C and C-N bonds, respectively. The relative reactivity of the chlorine atoms in cross-coupling generally follows the order C2 > C4 >> C5, due to the ease of oxidative addition of palladium into the C-Cl bond at the positions most activated by the ring nitrogen. This differential reactivity allows for selective, sequential functionalization of the pyridine core.

Caption: Suzuki cross-coupling on this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit under-documented, building block for chemical synthesis. Its core structure, featuring an electron-deficient pyridine ring with three strategically placed chlorine atoms, makes it a prime candidate for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct experimental data is sparse, a thorough understanding of the reactivity of its isomers and analogues provides a strong predictive framework for its application. This guide offers the foundational knowledge, comparative protocols, and safety information necessary for researchers, scientists, and drug development professionals to begin exploring the synthetic potential of this versatile intermediate.

References

- Fu, A. (2012). Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar.

- Beck, G., & Heitzer, H. (1979). Process for the preparation of 2,4,5-trichloropyrimidine. (U.S. Patent No. 4,140,857). U.S. Patent and Trademark Office.

- Ranjbar-Karimi, R., et al. (2022). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides. ResearchGate.

- Zhang, J., et al. (2021). Synthetic method of 2,3, 5-trichloropyridine. (Chinese Patent No. CN112159349B). Google Patents.

- Zheng, Z., et al. (2021). Method for preparing 2,4, 5-trichloropyrimidine. (Chinese Patent No. CN113912550A). Google Patents.

- Pews, R. G., & Gall, J. A. (1978). Preparation of 2,3,5-trichloropyridine. (U.S. Patent No. 4,111,938). Google Patents.

- Cowden, C. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 2,3,5-Trichloropyridine: From Synthesis to Application.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21829168, this compound. PubChem.

- PubChemLite. (2025). This compound (C5H2Cl3N).

- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of 2,4,5-Trichloropyridine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

2,4,5-Trichloropyridine is a halogenated aromatic heterocycle of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity and the ultimate structure of its derivatives are dictated by the electronic landscape of the pyridine ring, which is heavily influenced by the placement of three electron-withdrawing chlorine atoms. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The molecular structure, with the standard IUPAC numbering for the pyridine ring, forms the basis of our analysis.

Caption: Molecular structure and numbering of this compound.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: The ¹H NMR spectrum of this compound is expected to be remarkably simple, providing a clear and immediate fingerprint of the substitution pattern. The molecule contains only two protons, located at the C3 and C6 positions. Their chemical shifts are governed by the strong anisotropic and inductive effects of the heterocyclic nitrogen atom and the three chlorine substituents. The nitrogen atom significantly deshields the adjacent α-proton (H6), while the β-proton (H3) is less affected.[1][2] The chlorine atoms further withdraw electron density, causing a general downfield shift for both protons compared to unsubstituted pyridine. Due to their separation by four bonds, the coupling constant (⁴JHH) between H3 and H6 is expected to be negligible or zero, resulting in two distinct singlets.[1]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 | ~8.4 - 8.6 | Singlet (s) | 1H | α-position to nitrogen; strong deshielding from N and adjacent Cl. |

| H3 | ~7.8 - 8.0 | Singlet (s) | 1H | β-position to nitrogen; less deshielded than H6. |

Self-Validating Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for narrow, symmetrical linewidths on a reference proton signal (e.g., residual CHCl₃ in CDCl₃ at δ 7.26 ppm).

-

-

Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of approximately 0-10 ppm.

-

Employ a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Workflow for ¹H NMR analysis of this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon backbone. This compound has five distinct carbon environments: two protonated carbons (C3, C6) and three quaternary carbons (C2, C4, C5) directly bonded to chlorine. The chemical shifts are influenced by proximity to the electronegative nitrogen and the direct attachment of chlorine. Carbons bonded to chlorine (C2, C4, C5) will be significantly shifted, while the protonated carbons (C3, C6) will also be affected by the overall electronic environment of the ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Type | Rationale |

| C6 | ~150 - 153 | CH | α-carbon, deshielded by adjacent nitrogen. |

| C2 | ~148 - 151 | C-Cl | α-carbon, deshielded by nitrogen and attached to chlorine. |

| C4 | ~140 - 144 | C-Cl | γ-carbon, attached to chlorine. |

| C5 | ~130 - 135 | C-Cl | β-carbon, attached to chlorine. |

| C3 | ~125 - 128 | CH | β-carbon, protonated. |

Self-Validating Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Tune the probe for ¹³C frequency.

-

Use the same lock and shim settings from the ¹H experiment.

-

-

Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of approximately 0-180 ppm.

-

Set the relaxation delay to 2 seconds. A longer delay may be needed for fully relaxed spectra if quantitative analysis were required, but is sufficient for peak identification.

-

Acquire a larger number of scans (e.g., 256 to 1024) to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ triplet at δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Expertise & Rationale: The IR spectrum reveals the functional groups and vibrational modes within the molecule. For this compound, the key diagnostic regions will be the C-H stretching region, the aromatic ring stretching region, and the C-Cl stretching region. The substitution pattern influences the exact frequencies and intensities of the pyridine ring vibrations.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretching. |

| 1560 - 1530 | Medium-Strong | C=C and C=N ring stretching vibrations. |

| 1450 - 1350 | Medium-Strong | C=C and C=N ring stretching vibrations. |

| 850 - 650 | Strong | C-Cl stretching vibrations. Multiple strong bands are expected. |

Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a rapid and reliable method for obtaining IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, which is highly characteristic for halogenated compounds. The most critical feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a distinctive cluster of peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with a predictable intensity ratio.[4][5]

The monoisotopic mass of C₅H₂³⁵Cl₃N is 180.93 Da.[6] The fragmentation is expected to proceed via the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), which are common pathways for chloroaromatic compounds.[7]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (C₅H₂³⁵Cl₃N)⁺ |

| 183 | ~98 | [M+2]⁺ (Contains one ³⁷Cl) |

| 185 | ~32 | [M+4]⁺ (Contains two ³⁷Cl) |

| 187 | ~3.5 | [M+6]⁺ (Contains three ³⁷Cl) |

| 146 | Variable | [M-Cl]⁺ |

| 111 | Variable | [M-2Cl]⁺ |

| 76 | Variable | [M-3Cl]⁺ or [C₅H₂N]⁺ |

Self-Validating Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This energy is standard and promotes reproducible fragmentation patterns.[4]

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

Detect the ions and generate the mass spectrum.

-

Analyze the molecular ion cluster to confirm the presence of three chlorine atoms.

-

Identify major fragment ions to corroborate the proposed structure.

-

Sources

- 1. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C5H2Cl3N | CID 21829168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to the Crystal Structure of 2,4,5-Trichloropyridine: A Proposed Crystallographic and Computational Investigation

This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the crystal structure of 2,4,5-trichloropyridine. While, to date, a definitive published crystal structure for this specific isomer has not been found in crystallographic databases, this document outlines a robust, field-proven approach for its elucidation. The protocols and theoretical considerations presented herein are designed for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules. We will explore both the experimental determination via X-ray crystallography and the application of computational methods to predict and understand its solid-state architecture.